![molecular formula C18H23N3O3S B11231540 6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11231540.png)
6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core substituted with a sulfonyl phenyl group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce sulfides.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. This makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or analgesic properties, given the presence of the pyridazinone and piperidine moieties .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the piperidine moiety could influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
6-{3,4-dimethyl-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one: shares similarities with other pyridazinone derivatives and piperidine-containing compounds.
Pyridazinone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals due to their ability to interact with various biological targets.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C18H23N3O3S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
3-[3,4-dimethyl-5-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-4-8-21(11-12)25(23,24)17-10-15(9-13(2)14(17)3)16-6-7-18(22)20-19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,22) |
InChIキー |
FZMKDNFKOQAIPF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11231458.png)
![N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B11231465.png)
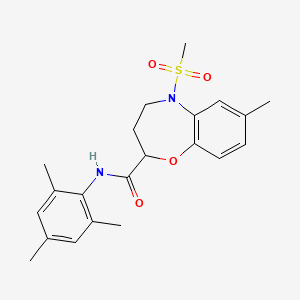
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11231479.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11231487.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide](/img/structure/B11231488.png)

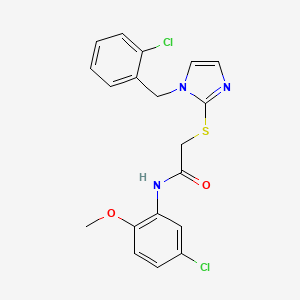
![9-methyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11231507.png)
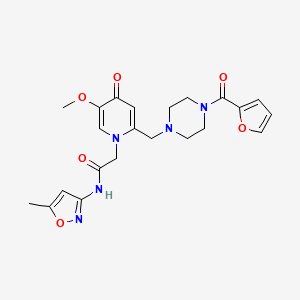
![N-(4-bromo-2-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11231519.png)
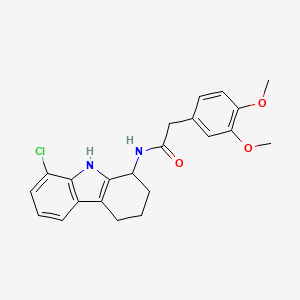
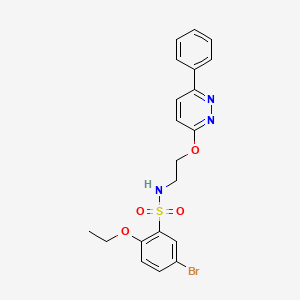
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231549.png)
